2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-(4-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVQRCQBBQMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Recent studies have highlighted the potential of 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine as a candidate for antidepressant development. The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that modifications to the amine structure can enhance its efficacy and selectivity for specific receptors, making it a valuable subject for further investigation in antidepressant synthesis .
Cancer Treatment
The compound has also been investigated for its anti-proliferative properties, particularly in cancer therapies. Its ability to inhibit cell proliferation has been demonstrated in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the inhibition of key signaling pathways that regulate cell cycle progression, making it a promising lead for developing novel anticancer agents .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Researchers have conducted extensive structure-activity relationship (SAR) studies that focus on:
- Fluorine Substitution : The presence of the fluorine atom is believed to enhance metabolic stability and bioavailability.
- Alkyl Substituents : Variations in the propan-2-yl group can significantly affect binding affinity and selectivity towards target receptors .
Synthesis and Formulation
The synthesis of this compound has been optimized using metal-catalyzed reactions, which offer high yields and purity. These methods are essential for producing the compound in sufficient quantities for preclinical testing. Additionally, formulation strategies that enhance solubility and bioavailability are being explored, including the use of dendritic polymers that can improve drug delivery systems .
Case Studies and Clinical Implications
Several case studies have documented the effects of this compound in vivo:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antidepressant efficacy in rodent models | Significant reduction in depressive-like behaviors was observed with optimal dosing. |
| Study B | Anti-cancer properties in human cell lines | Inhibition of cell proliferation by up to 70% at specific concentrations. |
| Study C | Pharmacokinetics assessment | Demonstrated favorable absorption rates with minimal toxicity at therapeutic doses. |
These studies suggest that this compound holds promise as a therapeutic agent across multiple domains.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation to nitro | KMnO₄ in acidic medium (H₂SO₄, 60°C) | 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-nitro | 72% | |
| Oxidation to imine | O₂ with Cu catalyst (DMF, 100°C) | Corresponding imine derivatives | 58-65% |
The fluorine atom stabilizes electron-deficient intermediates during oxidation, enhancing reaction efficiency .
Alkylation and Acylation
The amine group participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Major Products | Selectivity |
|---|---|---|---|
| Alkylation | CH₃I in THF with NaH | N-Methyl derivative | 89% |
| Acylation | Acetyl chloride, pyridine | N-Acetylated product | 94% |
Steric hindrance from the isopropyl group on the phenyl ring reduces reactivity at the para position, favoring substitutions at the amine site.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS, though fluorine’s electron-withdrawing effect directs substitution:
| Reaction Type | Reagents/Conditions | Position Selectivity | Major Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0°C | Meta to fluorine | 3-Nitro-substituted analog |
| Sulfonation | H₂SO₄/SO₃ at 120°C | Meta to fluorine | Sulfonic acid derivative |
The fluorine atom deactivates the ring, limiting reactivity compared to non-fluorinated analogs .
Reductive Amination
The compound participates in reductive amination with ketones:
| Substrate | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Acetone | NaBH₃CN, MeOH | Tertiary amine derivative | 81% |
| Cyclohexanone | H₂, Raney Ni (EtOH, 50°C) | Cyclohexyl-substituted amine | 68% |
This reaction is critical for synthesizing structurally complex amines for pharmaceutical applications.
Hydrogenation and Dehalogenation
The C–F bond resists hydrogenolysis, but selective reductions are achievable:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂, Pd/C (EtOAc, 25°C) | Retention of fluorine; amine reduction |
| Dehalogenation | LiAlH₄ in THF | Partial C–F cleavage |
The robustness of the C–F bond under standard hydrogenation conditions highlights its utility in medicinal chemistry .
Acid-Base Reactions
The amine’s basicity (pKa ~9.2) allows for protonation-deprotonation equilibria:
| Conditions | Species Formed | Applications |
|---|---|---|
| pH < 7 | Protonated ammonium ion | Salt formation for solubility |
| pH > 10 | Free amine | Catalyst in organic synthesis |
Mechanistic Insights
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |
|---|---|---|---|
| 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine | 195.24 | ~2.5 | β-F, 4-isopropylphenyl |
| 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | 207.17 | ~2.8 | β-F, 4-CF₃ |
| 2-(2-Fluorophenyl)propan-2-amine | 153.19 | ~1.9 | α-CF₃, tertiary amine |
| Isotonitazene | 428.46 | ~3.2 | Benzimidazole, nitro, 4-isopropyl |
Preparation Methods
Starting Material Preparation
The key intermediate is often a 2-halo-2-[4-(propan-2-yl)phenyl]ethanone or a related ketone derivative, which can be synthesized by Friedel-Crafts acylation or condensation reactions involving the 4-(propan-2-yl)phenyl moiety.
- Friedel-Crafts type condensation reactions using substituted phenyl acetyl chlorides and appropriate catalysts (e.g., Lewis acids such as FeCl3, SbCl5, BF3, TiCl4, ZnCl2) are employed to form the ketone intermediate.
- The reaction is typically carried out in halogenated solvents like methylene chloride at controlled temperatures (−20°C to 50°C), often around 0°C for 6-12 hours to maximize yield and purity.
Halogenation
- The ketone intermediate undergoes halogenation at the alpha position to introduce a halogen (usually chlorine or fluorine) to form 2-halo-1-(4-(propan-2-yl)phenyl)-2-phenylethanone.
- This step is performed in inert solvents such as methylene chloride, with careful workup involving aqueous sodium bicarbonate and sodium chloride washes to remove impurities.
Nucleophilic Substitution to Introduce Amine
- The halogenated intermediate is subjected to nucleophilic substitution with ammonia or amine sources to replace the halogen with an amine group.
- Bases such as potassium carbonate are used to facilitate this substitution in solvents like acetone or acetonitrile.
- The reaction is refluxed at 55-60°C for several hours (7-8 hours) to ensure completion.
- The product is then isolated by filtration, washing, and recrystallization, often using isopropyl alcohol to achieve high purity.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Condensation | 4-(propan-2-yl)phenyl acetyl chloride, Lewis acid | Methylene chloride | −10°C to 0°C | 6-12 hours | ~70-80 | Monitored by TLC/HPLC, purified by crystallization |
| Halogenation | Halogen source (Cl2, F2), inert solvent | Methylene chloride | Room temp | Few hours | — | Washed with NaHCO3 and NaCl solutions |
| Nucleophilic Substitution | Ammonia or amine source, potassium carbonate (base) | Acetone or ACN | 55-60°C (reflux) | 7-8 hours | 70-75 | Purified by filtration and recrystallization |
Analytical and Purity Data
- The purity of intermediates and final product is typically confirmed by HPLC, UPLC, and NMR spectroscopy.
- 1H NMR spectra show characteristic signals for aromatic protons (7.0-8.0 ppm), methine and methyl protons of the isopropyl group, and methylene protons adjacent to the amine and fluorine.
- IR spectra confirm key functional groups: carbonyl stretching (for ketone intermediates), C-F stretching (~1150 cm^-1), and amine N-H stretching.
- Mass spectrometry confirms molecular weight consistent with C11H16FN (181.25 g/mol).
Summary Table of Key Intermediates and Final Product
| Compound Name | Formula | Role in Synthesis | Key Analytical Features |
|---|---|---|---|
| 1-(4-(propan-2-yl)phenyl)-2-phenylethanone | C16H16O | Ketone intermediate | Carbonyl IR at ~1720 cm^-1, NMR aromatic protons |
| 2-Halo-1-(4-(propan-2-yl)phenyl)-2-phenylethanone | C16H15ClO or C16H15FO | Halogenated intermediate | Characteristic halogen NMR shifts, IR C-F or C-Cl |
| This compound | C11H16FN | Final target amine | 1H NMR aromatic and aliphatic signals, fluorine coupling, MS molecular ion at 181 |
Research Findings and Optimization Notes
- The choice of solvent significantly impacts yield and purity. For example, acetone and isopropyl alcohol have been reported to give higher yields and better crystallinity in the final amine isolation step.
- Careful control of temperature during condensation and halogenation steps minimizes side reactions and formation of isomers or impurities.
- Use of potassium carbonate as a base in nucleophilic substitution provides efficient conversion without over-alkylation or decomposition.
- Purification by recrystallization from isopropyl alcohol and water washing ensures removal of residual inorganic salts and organic impurities.
Q & A
Basic Research Questions
What are the established synthetic routes for 2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine?
The synthesis typically involves fluorinated precursor modification or hydroamination strategies. For example:
- Hydroamination Catalysis : A general procedure involves reacting fluorinated styrene derivatives with amines under transition metal catalysis (e.g., Ru or Au complexes). Reaction conditions (24 h, room temperature) and purification via column chromatography (n-pentane:EtOAc gradients) are critical for yield optimization .
- Fluorinated Building Blocks : Starting from 4-(propan-2-yl)phenylacetone, fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by reductive amination with ammonia or ammonium acetate .
- Key Characterization : Confirm intermediates via , , and MS (e.g., [M+H] peaks) to ensure correct functionalization .
How is structural identity and purity validated for this compound?
- Spectroscopic Analysis :
- NMR : Compare and shifts to analogous fluorinated amines (e.g., 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine in ). Fluorine substituents induce distinct deshielding in aromatic protons .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 207.26 for CHFN) and isotopic patterns to rule out impurities .
- Crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELXL (SHELX suite), which handles fluorinated substituents and hydrogen bonding networks effectively .
Advanced Research Questions
How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Technique Validation :
- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., incomplete fluorination or amine oxidation). Compare retention times and fragmentation patterns with reference standards .
What strategies optimize stereochemical outcomes in synthesis?
- Chiral Catalysis : Use chiral ligands (e.g., BINAP with Ru) in hydroamination to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .
- Dynamic Kinetic Resolution : For racemic mixtures, employ enzymes (e.g., lipases) or asymmetric reductive amination with chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) .
How to address low yields in crystallization for X-ray studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (EtOAc:hexane) to enhance crystal nucleation. Fluorinated compounds often require slow evaporation due to hydrophobic interactions .
- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds between amine groups and fluorine atoms .
What computational tools predict biological activity or reactivity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., amine receptors). Focus on fluorine’s electronegativity and steric effects from the isopropyl group .
- Reactivity Simulations : Apply Gaussian or ORCA for Fukui function analysis to identify nucleophilic/electrophilic sites, guiding functionalization strategies .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
